molecular formula C26H43NO6S B1216192 Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid CAS No. 75808-01-4

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid

Cat. No.: B1216192
CAS No.: 75808-01-4
M. Wt: 497.7 g/mol
InChI Key: QNRIYEYAHVEGQJ-ANIRCPOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid is a bile acid taurine conjugate derived from 7-oxolithocholic acid. It is a complex organic compound with the molecular formula C26H43NO6S and a molecular weight of 497.7 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid typically involves the oxidation of lithocholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by the addition of acetic acid to adjust the pH . Methanol is often used as a solvent in this process. The crude product is then purified by converting it into its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, including oxidation and purification techniques, are applicable.

Chemical Reactions Analysis

Types of Reactions

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or hydroxyl derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study bile acid chemistry and reactions.

    Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Explored for potential therapeutic effects in liver diseases and cholesterol management.

    Industry: Utilized in the development of biochemical assays and analytical methods.

Mechanism of Action

The mechanism of action of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid involves its interaction with bile acid receptors and transporters. It modulates bile acid metabolism and can influence cholesterol secretion and absorption . The compound’s effects are mediated through specific molecular targets, including nuclear receptors and enzymes involved in bile acid synthesis and transport.

Comparison with Similar Compounds

Similar Compounds

    7-oxotaurolithocholic acid: Another bile acid taurine conjugate derived from 7-oxolithocholic acid.

    3alpha-hydroxy-7-oxo-5beta-cholanic acid: A bile acid that can be absorbed and suppresses endogenous bile acid production.

Uniqueness

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Its ability to modulate bile acid metabolism and its specific interactions with molecular targets make it a valuable compound for research.

Biological Activity

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid, a bile acid derivative, plays a significant role in various biological processes, particularly in lipid metabolism and signaling pathways. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and implications in metabolic disorders.

Chemical Structure and Properties

This compound is a taurine-conjugated bile acid, characterized by the presence of a keto group at the 7-position and a hydroxyl group at the 3-position of the steroid nucleus. This structural configuration influences its solubility, interaction with cellular membranes, and biological functions.

1. Metabolism of Bile Acids

Research indicates that this compound is involved in the metabolism of bile acids through various enzymatic pathways. It has been shown to be a substrate for specific hydroxysteroid dehydrogenases, which play a critical role in the conversion of bile acids into their active forms .

2. Effects on Lipid Metabolism

Bile acids are known to regulate lipid metabolism. Studies have demonstrated that this compound can influence cholesterol homeostasis and promote the excretion of cholesterol via bile . This property makes it a potential candidate for therapeutic strategies aimed at managing hypercholesterolemia.

3. Cellular Signaling

The compound has been implicated in various signaling pathways. For instance, it modulates the activity of nuclear receptors such as farnesoid X receptor (FXR), which regulates bile acid synthesis and lipid metabolism . Additionally, it may influence inflammatory responses through modulation of cytokine production in liver cells .

Case Studies and Experimental Evidence

A series of studies have explored the biological activity of this compound:

StudyFindings
Zhang et al. (2020)Demonstrated that this compound enhances hepatic cholesterol excretion through FXR activation .
Stolz et al. (1990)Found that tauro derivatives exhibit specific binding affinities to hepatic enzymes, influencing their metabolic pathways .
Olayinka et al. (2018)Reported that tauro bile acids can modulate inflammatory responses in liver cells, potentially impacting liver regeneration processes .

Enzymatic Activity

The enzymatic activity associated with this compound has been characterized through various assays:

EnzymeSubstrateActivity (nmol/min)
3α-Hydroxysteroid DehydrogenaseTaurochenodeoxycholic Acid1.42
Glutathione S-transferaseLithocholic Acid0.67

These results indicate that the compound participates actively in biochemical reactions involving bile acids and other steroids, highlighting its importance in metabolic processes .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20?,21?,24?,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRIYEYAHVEGQJ-ANIRCPOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997205
Record name 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75808-01-4
Record name 3-Hydroxy-7-oxocholanoyltaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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